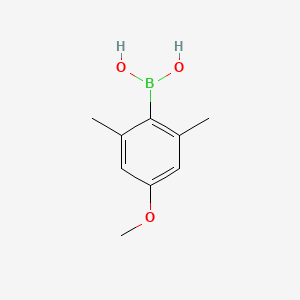
4-Methoxy-2,6-dimethylphenylboronic acid
Übersicht
Beschreibung
4-Methoxy-2,6-dimethylphenylboronic acid is a chemical compound used as a reagent for palladium-catalyzed Suzuki-Miyaura coupling reactions . It is also used in the preparation of protein kinase inhibitors and G Protein-Coupled Receptor .
Molecular Structure Analysis
The molecular formula of 4-Methoxy-2,6-dimethylphenylboronic acid is C9H13BO3 . The structure includes a phenyl ring substituted with methoxy and methyl groups, and a boronic acid group .Chemical Reactions Analysis
4-Methoxy-2,6-dimethylphenylboronic acid is used as a reagent in various chemical reactions. It is particularly used in palladium-catalyzed Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
4-Methoxy-2,6-dimethylphenylboronic acid is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 4-Methoxy-2,6-dimethylphenylboronic Acid Applications
Suzuki-Miyaura Cross-Coupling Reactions: This compound is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, which is a pivotal step in the synthesis of various organic compounds .
Pd-Catalyzed Homocouplings: It serves as a reagent in palladium-catalyzed homocoupling reactions, which are useful for creating symmetrical biaryls, compounds that are often found in pharmaceuticals and organic materials .
Rhodium(I)-Catalyzed 1,4-Addition Reactions: The compound is used in rhodium(I)-catalyzed 1,4-addition reactions, a type of conjugate addition that is significant in forming C-C bonds in complex organic molecules .
Synthesis of N-Heterocyclic Carbene Ligands: It is involved in the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides, which act as precursors for N-heterocyclic carbene ligands. These ligands are important in catalysis due to their strong σ-donating and π-accepting abilities .
Preparation of Protein Kinase Inhibitors: Protein kinase inhibitors are crucial in the treatment of diseases like cancer. This compound is used in the preparation of these inhibitors, highlighting its importance in medicinal chemistry .
G Protein-Coupled Receptor (GPCR) Modulation: GPCRs are a large family of cell surface receptors that play a key role in many physiological processes. This compound is used in research related to the modulation of GPCRs, which has implications for drug discovery .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-methoxy-2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSSBXMFWPYHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395428 | |
| Record name | (4-Methoxy-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,6-dimethylphenylboronic acid | |
CAS RN |
361543-99-9 | |
| Record name | (4-Methoxy-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-Dimethyl-4-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl N-[2-cyano-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propanoyl]carbamate](/img/structure/B1307163.png)
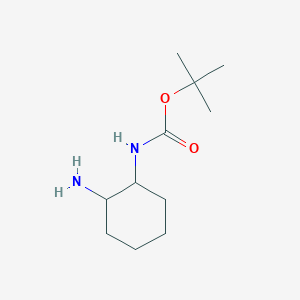
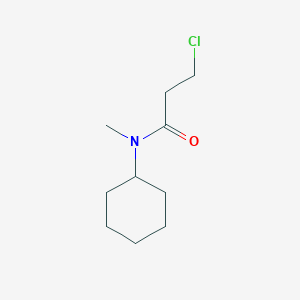


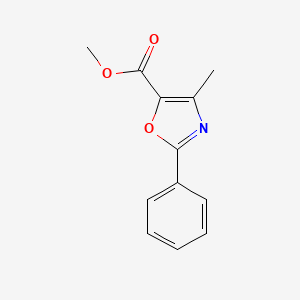
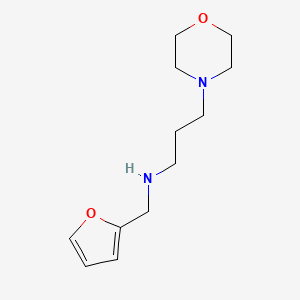
![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)
![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)


